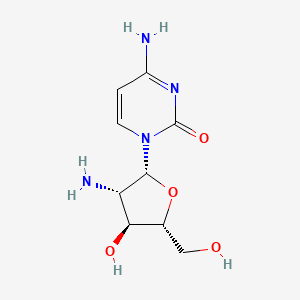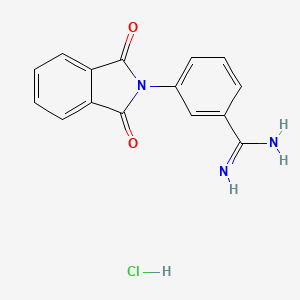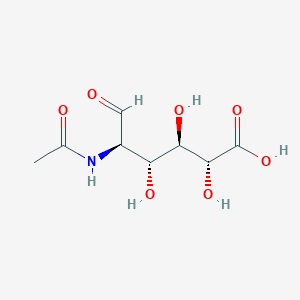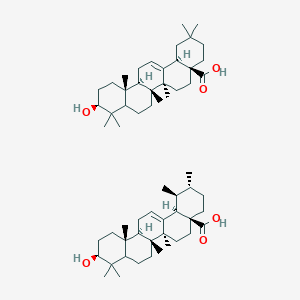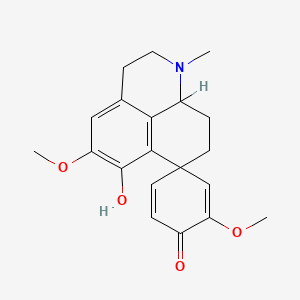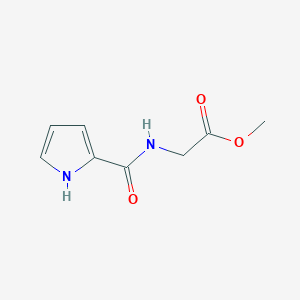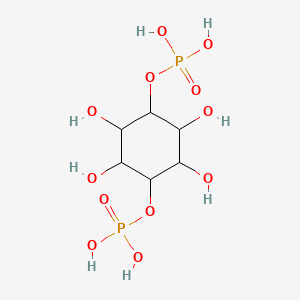
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Übersicht
Beschreibung
1D-myo-inositol 1,4-bisphosphate is a myo-inositol bisphosphate. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,4-bisphosphate(4-).
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Ligand Binding The tetraanilino phosphonium cation can undergo sequential deprotonation, forming various anionic species analogous to dihydrogen phosphate, monohydrogen phosphate, and orthophosphate ions. These entities exhibit interesting ligand-binding properties, able to chelate Lewis acids like metal ions at one face and Lewis bases like anionic or neutral donors at the opposite face. This characteristic offers a versatile platform for chemical interactions and potential applications in materials science and catalysis (Bickley et al., 2004).
Biological Activity and Pharmacological Potential Phosphonates, which include entities similar to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, are known for their biological activity. They often function as inhibitors of enzymes that utilize phosphates as substrates. Phosphonates have found applications in antiviral, antimalarial, and other therapeutic domains. They also show promise in preclinical models of neurological disorders, indicating their potential in biomedicine and drug discovery (Krečmerová et al., 2022).
Supramolecular Chemistry and Material Science The hexaprotonated form of certain macrocycles, similar in structure to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, shows a tendency to form intricate hydrogen-bonding networks with phosphates. This property is crucial in the construction of supramolecular structures, highlighting the potential of such molecules in material science and nanotechnology (Gerasimchuk et al., 2000).
Environmental and Industrial Applications In an environmental context, certain bacteria can utilize phosphonates as a nutritional source of phosphorus under phosphate-starvation conditions, converting them to phosphate and methane. Understanding this transformation can provide insights into biodegradation processes, crucial for environmental management and the development of sustainable industrial practices (Kamat et al., 2011).
Synthetic Chemistry and Catalysis The compound (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate and its derivatives can be used in synthetic chemistry as catalysts or intermediates. Their unique properties can facilitate the synthesis of biologically active compounds and have applications in the pharmaceutical industry (Shirini et al., 2017).
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



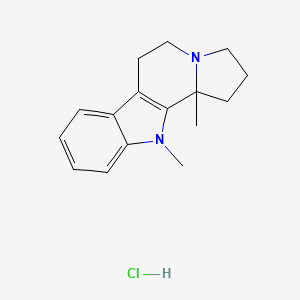
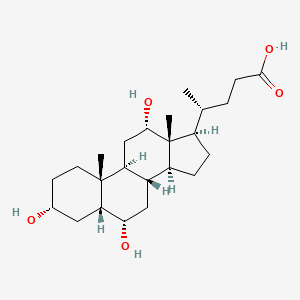
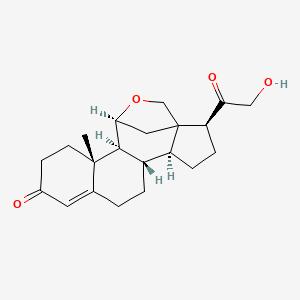
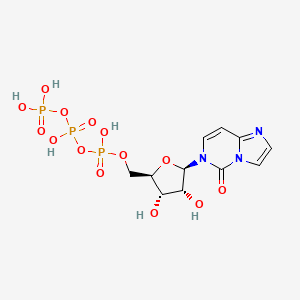
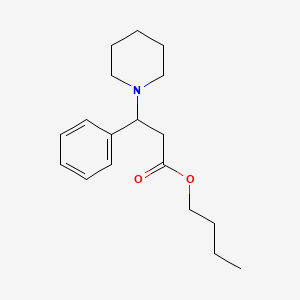
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)

